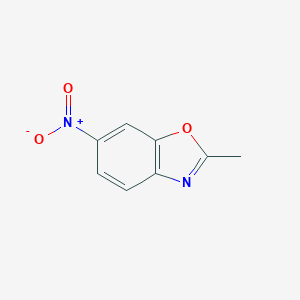

2-Methyl-6-nitrobenzoxazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVZLXWUFYMLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205369 | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-43-2 | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitrobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction with Aldehydes:the Most Common Pathway Involves the Reaction of a 2 Aminophenol with an Aldehyde.

Step 1: Formation of a Schiff Base (Iminophenol): The amino group of the 2-aminophenol (B121084) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration, to form a Schiff base intermediate (an o-iminophenol).

Step 2: Intramolecular Cyclization: The hydroxyl group of the iminophenol then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a non-aromatic benzoxazoline intermediate.

Step 3: Aromatization: The benzoxazoline intermediate undergoes oxidative dehydrogenation to lose two hydrogen atoms, resulting in the formation of the stable, aromatic benzoxazole (B165842) ring. This step often requires an oxidant, which can be atmospheric oxygen or an added reagent like iodine or copper salts. organic-chemistry.org

Reaction with Carboxylic Acids or Acyl Chlorides:when a Carboxylic Acid or Its Derivative Like an Acyl Chloride is Used, the Mechanism is Slightly Different.

Step 1: N-Acylation: The amino group of the 2-aminophenol (B121084) attacks the carbonyl carbon of the acyl chloride or activated carboxylic acid, forming an intermediate N-(2-hydroxyphenyl)amide.

Step 2: Intramolecular Cyclization and Dehydration: Under acidic or thermal conditions, the phenolic hydroxyl group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to form the aromatic benzoxazole (B165842) ring. organic-chemistry.org This cyclodehydration is often the rate-determining step and may require a strong acid catalyst and high temperatures. orientjchem.org

Computational studies have provided deeper insights into these pathways, suggesting that the oxidative cyclization of ortho-iminophenols proceeds through specific transition states. researchgate.net These theoretical models help to rationalize experimental outcomes and guide the development of more efficient synthetic protocols. researchgate.net

| Compound Name |

|---|

| 2-Methyl-6-nitrobenzoxazole |

| 2-amino-5-nitrophenol |

| 1,10-phenanthroline |

| DABCO (1,4-diazabicyclo[2.2.2]octane) |

| Iron(III) oxide (Fe₃O₄) |

| Copper(II) ferrite |

| Zinc sulfide (B99878) (ZnS) |

| Zinc oxide (ZnO) |

| 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide |

| Samarium(III) triflate |

| Sodium hydrogen sulphate |

| Potassium ferrocyanide |

| Hydrogen peroxide |

| N-(2-hydroxyphenyl)amide |

Influence of Substituents (Methyl, Nitro) on Reaction Selectivity and Yield

The strategic placement of methyl and nitro groups on the benzoxazole core profoundly influences the selectivity and yield of synthetic reactions. These substituents exert significant electronic and steric effects that can be harnessed to direct reaction outcomes.

The electron-withdrawing nature of the nitro group is a key determinant of reactivity. In the synthesis of 2-alkyl-6-nitrobenzoxazoles, the nitro group at the 6-position enhances the acidity of the α-protons of the 2-alkyl substituent. soton.ac.uk This increased acidity facilitates deprotonation, making the compound more reactive toward various electrophiles. soton.ac.uk For instance, in palladium-catalyzed additions to N-Boc imines, 2-alkyl-6-nitrobenzoxazoles react smoothly at room temperature. acs.org The presence of the nitro group is not strictly limited to a resonance-assisting position; even when located at the 5-position, its inductive electron-withdrawing effect is sufficient to promote reactivity. acs.org

Conversely, the methyl group at the 2-position can present steric challenges and influence reaction pathways. In certain substitution reactions, the 2-methyl group has been observed to impede the desired transformation, leading to low yields. google.com For example, in a comparative study, the substitution reaction of 5-chloro-2-methyl-6-nitrobenzoxazole proceeded with a mere 7% yield, while replacing the 2-methyl group with a bulkier t-butyl group significantly improved the yield to over 80%. google.com This suggests that the steric hindrance of the 2-methyl group can favor side reactions or hinder the approach of the nucleophile. google.com

However, in other contexts, the methyl group is a crucial building block. The reaction of o-nitrophenols with certain amines at high temperatures can lead to the formation of 2-methylbenzoxazoles, where the methyl group originates from the amine's alkyl group. clockss.org The reaction temperature is a critical parameter in this synthesis. clockss.org

The interplay between the activating nitro group and the directing methyl group is evident in various synthetic transformations. For example, the nitration of 5-chloro-2-methylbenzoxazole (B95198) to produce 5-chloro-2-methyl-6-nitrobenzoxazole is a key step in the synthesis of other functionalized benzoxazoles. google.com The directing effects of the existing chloro and methyl substituents guide the incoming nitro group to the 6-position.

The following table summarizes the influence of substituents on the yield of selected benzoxazole synthesis reactions:

| Reactant(s) | Substituents | Product | Reaction Conditions | Yield (%) | Reference |

| 5-chloro-2-methylbenzoxazole | 2-Methyl, 5-Chloro | 5-chloro-2-methyl-6-nitrobenzoxazole | Conc. H₂SO₄, Conc. HNO₃ | Not specified | google.com |

| 5-chloro-2-methyl-6-nitrobenzoxazole | 2-Methyl, 5-Chloro, 6-Nitro | Substituted product | 4-t-octylphenoxy potassium, Toluene, 80°C | 7% | google.com |

| 5-chloro-2-t-butyl-6-nitrobenzoxazole | 2-t-Butyl, 5-Chloro, 6-Nitro | Substituted product | Not specified | >80% | google.com |

| 2-ethyl-6-nitrobenzoxazole and N-Boc imine | 2-Ethyl, 6-Nitro | Addition product | Pd(OAc)₂, L1, CHCl₃, rt | 84% | acs.orged.ac.uk |

| 2-ethyl-5-nitrobenzoxazole and N-Boc imine | 2-Ethyl, 5-Nitro | Addition product | Pd(OAc)₂, L1, CHCl₃, rt | 74% | acs.org |

The data clearly indicates that both the electronic nature and the steric bulk of the substituents at the 2- and 6-positions play a critical role in determining the outcome of synthetic reactions involving this compound and its derivatives. The electron-withdrawing nitro group generally enhances reactivity towards nucleophilic attack and additions by acidifying adjacent protons, while the steric profile of the 2-alkyl group significantly impacts reaction yields, particularly in substitution reactions. soton.ac.ukacs.orggoogle.com

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 6 Nitrobenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 2-methyl-6-nitrobenzoxazole, the chemical shifts (δ) of the protons provide insight into their local electronic environments. The aromatic protons on the benzoxazole (B165842) ring typically appear in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The methyl group protons, being attached to an sp³-hybridized carbon, resonate at a higher field (upfield).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the benzoxazole ring are expected to have distinct chemical shifts. The presence of the nitro group generally causes a downfield shift for the carbon atom to which it is attached.

For a similar compound, 2-methyl-5-nitrobenzoxazole, ¹³C NMR data has been recorded, though specific values are not detailed in the search results. spectrabase.com In general, for benzoxazole derivatives, the carbon of the methyl group would appear at a high field, while the aromatic and heterocyclic carbons would be found at lower fields. researchgate.net

A summary of expected ¹H and ¹³C NMR data is presented below:

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.6 | ~14-25 |

| Aromatic (C-H) | 7.0 - 8.5 | 110 - 150 |

| Aromatic (C-N) | - | 140 - 160 |

| Aromatic (C-O) | - | 150 - 165 |

| Aromatic (C-NO₂) | - | 140 - 150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. For a related compound, 5-chloro-6-nitro-2-undecylbenzoxazole, the nitro group stretching is observed at 1527 cm⁻¹ and 1345 cm⁻¹. google.com The C=N stretching of the oxazole (B20620) ring is also a key feature. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations appear at lower wavenumbers. The C-O-C stretching of the oxazole ring will also be present. scialert.net

Raman Spectroscopy:

Raman spectroscopy provides additional vibrational information. For a similar compound, 2-(p-fluorobenzyl)-6-nitrobenzoxazole, the NO₂ scissoring, wagging, and rocking modes have been identified in the Raman spectrum. scialert.net The ring breathing modes and other skeletal vibrations of the benzoxazole ring system are also often prominent in the Raman spectrum. esisresearch.org

A table summarizing the expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 | 2975 - 2850 |

| C=N (Oxazole) | Stretching | 1650 - 1550 | 1650 - 1550 |

| NO₂ | Asymmetric Stretch | 1560 - 1515 | 1560 - 1515 |

| NO₂ | Symmetric Stretch | 1355 - 1310 | 1355 - 1310 |

| C-O-C (Oxazole) | Asymmetric Stretch | 1275 - 1200 | 1275 - 1200 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₈H₆N₂O₃) is 178.14 g/mol . lookchem.comlookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). For benzoxazole derivatives, cleavage of the oxazole ring can also occur. The fragmentation of related 2-benzylbenzimidazole derivatives (nitazenes) shows characteristic fragmentation pathways that can be informative. nih.gov Common fragmentation patterns in mass spectrometry involve alpha-cleavage and rearrangements to form stable ions. libretexts.orgmsu.edu

A table of potential fragment ions is presented below:

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 178 | [C₈H₆N₂O₃]⁺ (M⁺) | - |

| 148 | [C₈H₆NO₂]⁺ | NO |

| 132 | [C₈H₆N₂O]⁺ | NO₂ |

| 130 | [C₇H₄NO₂]⁺ | H₂O + CO |

| 104 | [C₇H₆N]⁺ | NO₂ + CO |

| 76 | [C₆H₄]⁺ | C₂H₂N₂O₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitro-substituted benzoxazole chromophore. The presence of the conjugated system and the nitro group, a strong chromophore, will result in absorption in the UV region. For similar aromatic and heterocyclic compounds, primary and secondary absorption bands are observed, and their positions can be affected by substituents and the solvent. up.ac.za The electronic spectra of some benzoxazole derivatives have been studied, and it has been noted that the presence of certain functional groups can lead to fluorescence. lookchem.comshd-pub.org.rs For instance, some benzoxazole derivatives exhibit fluorescence with a large Stokes shift. researchgate.net However, specific UV-Vis absorption maxima and fluorescence data for this compound are not available in the provided search results.

A summary of expected UV-Vis data is presented below:

| Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | 300 - 500 |

Computational and Theoretical Investigations of 2 Methyl 6 Nitrobenzoxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-methyl-6-nitrobenzoxazole and its derivatives. An energetic study of this compound (MNBO) utilized high-level ab initio calculations at the G3(MP2)//B3LYP level of theory to determine its gas-phase standard molar enthalpies of formation. researchgate.net This study also investigated the stabilizing electronic interactions within the molecule using Natural Bonding Orbital (NBO) analysis. researchgate.net The presence of the nitro group, an electron-withdrawing substituent, significantly influences the electronic properties and reactivity of the benzoxazole (B165842) core. vulcanchem.comsoton.ac.uk

Theoretical computations on similar benzoxazole compounds have provided insights into their conjugation and electronic properties. iucr.org For instance, in a related compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole ring system is nearly planar, which facilitates π-conjugation. iucr.org DFT calculations have also been used to explore the geometric optimization parameters, HOMO-LUMO orbital energies, and other electronic parameters of benzoxazole derivatives, providing insights into their reactivity and stability. researchgate.net

Table 1: Computational Methods and Findings for this compound and Related Compounds

| Computational Method | Key Findings | Reference |

| G3(MP2)//B3LYP | Calculated gas-phase standard molar enthalpies of formation. | researchgate.net |

| Natural Bonding Orbital (NBO) | Investigated stabilizing electronic interactions. | researchgate.net |

| DFT/B3LYP/6-311G(d,p) | Determined geometric optimization, HOMO-LUMO energies, and other electronic parameters for related benzoxazoles. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of this compound and its interactions with biological targets. MD simulations can provide detailed information about the dynamic behavior of the molecule and how it binds to a receptor over time.

For related benzoxazole derivatives, MD simulations have been employed to evaluate the stability of ligand-protein complexes. researchgate.net For example, in a study of 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole derivatives, 50 ns MD simulations were performed to assess the root mean square deviation (RMSD) of the DNA gyrase subunit B protein in complex with the ligands. researchgate.net The results indicated that the ligand-bound protein was more stable than the unbound form. researchgate.net Such simulations are crucial for understanding the dynamic nature of ligand-receptor interactions, which is often a limitation of static docking models.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand to a receptor and to estimate the binding affinity. This method has been applied to benzoxazole derivatives to identify potential biological targets and predict their binding interactions.

In studies involving similar benzoxazole compounds, molecular docking has been used to investigate their binding affinity towards various enzymes. For instance, docking studies on 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole derivatives were conducted to evaluate their interactions with the DNA gyrase enzyme. researchgate.net These studies showed that the compounds could fit into the ATP binding site of DNA gyrase, suggesting a potential mechanism of action. researchgate.net Similarly, molecular docking has been used to explore the binding of benzoxazole derivatives to other targets like human topoisomerase IIα. researchgate.net The accuracy of binding affinity prediction is a continuous area of research, with new methods leveraging geometric deep learning being developed. arxiv.orgrsc.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Structure-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.govopenmedicinalchemistryjournal.com These models can help in understanding the structural requirements for a particular activity and in designing new, more potent compounds. imist.ma

A 2D-QSAR analysis was performed on a series of 5(or 6)-methyl-2-(substituted phenyl/benzyl)benzoxazoles to understand their antimicrobial activities. scribd.com The study developed a statistically significant model that could predict the activity of the compounds. scribd.com 3D-QSAR studies, which consider the three-dimensional properties of molecules, have also been employed for various benzoxazole-related compounds to build predictive models based on steric and electrostatic fields. researchgate.netnih.gov These models provide a more detailed understanding of the structure-activity relationship by highlighting the regions of the molecule that are important for biological activity. imist.ma

Table 2: QSAR/3D-QSAR Studies on Benzoxazole Derivatives

| Study Type | Key Findings | Reference |

| 2D-QSAR | Developed a model to predict the antimicrobial activity of 5(or 6)-methyl-2-(substituted phenyl/benzyl)benzoxazoles. | scribd.com |

| 3D-QSAR | Utilized molecular field analysis to construct predictive models for various biological activities. | researchgate.net |

In Silico Prediction of Biological Interactions and Pharmacokinetic Profiles

In silico methods are increasingly used to predict the biological interactions and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. nih.gov These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties. researchgate.net

For various benzoxazole derivatives, in silico ADME predictions have been performed. researchgate.netnih.gov These studies often assess properties like oral bioavailability, intestinal absorption, and compliance with rules like Lipinski's rule of five. researchgate.netnih.gov For example, in silico ADME/Tox studies were conducted for a series of benzoxazole derivatives to evaluate their drug-likeness and pharmacokinetic properties. researchgate.net The results indicated that the calculated properties were within an acceptable range for potential drug candidates. researchgate.net The prediction of cytochrome P450 metabolism is another critical aspect, as it influences the drug's metabolic stability. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of 2 Methyl 6 Nitrobenzoxazole and Its Analogues

Impact of Methyl Substitution at C2 on Biological Activities

The substituent at the C2 position of the benzoxazole (B165842) ring plays a pivotal role in determining the molecule's biological profile. The introduction of a methyl group at this position, as seen in 2-methyl-6-nitrobenzoxazole, has been shown to be a critical factor in various biological activities, including monoamine oxidase (MAO) inhibition and anticancer effects.

Research into a series of 2-methylbenzo[d]oxazole derivatives revealed them to be potent inhibitors of human MAO, an enzyme targeted in the treatment of neurodegenerative and neuropsychiatric disorders. researchgate.net For instance, certain 2-methylbenzo[d]oxazole derivatives with specific substitutions on the benzene (B151609) ring were identified as highly potent and selective MAO-B inhibitors. researchgate.netresearchgate.net The methyl group at the C2 position can also influence the molecule's chemical reactivity; for example, it can sterically hinder electrophilic substitution reactions. vulcanchem.com

Impact of Nitro Substitution at C6 on Biological Activities

The nitro group (NO₂) is a strong electron-withdrawing group, and its placement on the benzoxazole core profoundly influences the compound's electronic properties and, consequently, its biological activity. A nitro group at the C6 position, as in this compound, has been associated with enhanced antimicrobial and anticancer activities, although its presence can sometimes be detrimental to activity depending on the specific biological target.

Studies have consistently shown that the presence of electron-withdrawing groups, such as a nitro or chloro group, on the benzazole nucleus can increase antimicrobial potency. esisresearch.org Specifically, 5- and 6-nitro derivatives have demonstrated significant activity. For instance, 5-nitro-2-cyclohexyl benzoxazole was found to be highly active against Bacillus subtilis. jocpr.com Research on 2-(p-substituted phenyl/benzyl)-5(or 6)-nitrobenzoxazoles confirmed their antibacterial and antifungal properties against a range of microorganisms, including drug-resistant isolates. sphinxsai.com The electron-withdrawing nature of the nitro group is believed to be crucial for this efficacy.

However, the impact of the C6-nitro group is not universally positive across all biological targets. In a study of 2-aminobenzoxazole (B146116) derivatives designed as ligands for the hepatitis C virus internal ribosome entry site, a 6-nitro substituent was found to completely abolish the compound's binding affinity. ucsd.edu This was attributed to the electron-withdrawing effect of the nitro group, which reduces the basicity of the benzoxazole N3 nitrogen, a position critical for hydrogen bonding with the RNA target. ucsd.edu Conversely, in the development of topoisomerase I inhibitors, 5- and 6-nitro derivatives of certain benzoxazoles were synthesized, though they did not prove to be effective inhibitors, suggesting a high degree of structural specificity for that particular enzyme interaction. researchgate.net

Systematic Variation of Substituents on the Benzoxazole Core to Modulate Activity

Systematic modification of substituents on the benzoxazole core is a fundamental strategy in medicinal chemistry to optimize biological activity and develop compounds with improved pharmacological profiles. chemistryjournal.net Beyond the C2-methyl and C6-nitro groups, variations at other positions, particularly C5 and C7, and alterations of the groups at C2, have yielded significant insights into the SAR of this class of compounds.

The position of substituents is critical. For example, moving a chloro substituent from the C6 to the C5 position on a benzothiazole (B30560) core (a related heterocycle) resulted in comparable antibacterial activity, indicating that both positions are viable for modification. nih.gov In the context of antiproliferative activity, it is known that substituting the C5-position of benzoxazole with a halogen atom, hydroxyl, or methyl group can lead to enhanced potency. mdpi.com This was confirmed in a study where compounds with a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity against HCT-116 and MCF-7 cancer cell lines than their 5-methyl or unsubstituted counterparts. nih.gov

The nature of the substituent also plays a crucial role. Studies on pleuromutilin (B8085454) derivatives incorporating a benzoxazole moiety found that the 5-position could tolerate modifications with only a slight reduction in antibacterial activity, whereas the 6- and 7-positions were more sensitive to changes. nih.gov The introduction of electron-withdrawing groups like chlorine or a nitro group at position 5 has been shown to increase antifungal activity against C. albicans. esisresearch.org The table below summarizes findings from various studies on substituent effects.

| Position | Substituent Type | Observed Impact on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| C2 | Aryl groups | Can lead to enhanced antiproliferative activity. | Antiproliferative | mdpi.com |

| C5 | Halogen (e.g., Chloro) | Generally enhances cytotoxic activity compared to methyl or unsubstituted versions. | Anticancer | nih.gov |

| C5 | Electron-withdrawing (Cl, NO₂) | Increased potency. | Antifungal (C. albicans) | esisresearch.org |

| C6, C7 | Various (e.g., Cl, methyl formate) | Sensitive to modifications, often resulting in a significant reduction in activity. | Antibacterial (MRSA) | nih.gov |

| C5 | Various (e.g., F, COOCH₃, OCH₃) | Modifications are tolerated with only a slight reduction in activity. | Antibacterial (MRSA) | nih.gov |

Correlation between Molecular Structure and Biological Potency/Selectivity

A central goal of SAR studies is to establish a clear correlation between a molecule's three-dimensional structure and its biological potency and selectivity. For benzoxazole derivatives, this involves understanding how specific functional groups and their positions contribute to interactions with biological targets, thereby influencing efficacy.

Key findings indicate that substituents at positions C2 and C5 are often the most critical for modulating biological activity. nih.gov The electronic properties of these substituents are particularly important. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) in specific locations can dramatically enhance or diminish activity. researchgate.netnih.gov For example, research has shown that EWGs like chlorine (Cl) and nitro (NO₂) can improve anti-proliferative activity against colon cancer cells. researchgate.net In one study, 5-chlorobenzoxazole derivatives demonstrated enhanced antiproliferative effects compared to those with an unsubstituted C5 position. mdpi.com

The interplay between different parts of the molecule is also crucial. In a series of benzoxazole-based hydrazones, a biphenyl-substituted compound was the most potent antiglioma agent, a result attributed to the increased lipophilicity conferred by the biphenyl (B1667301) moiety, which likely enhances cell penetration or target binding. jrespharm.com Similarly, in a study of 2-substituted benzoxazoles, the introduction of a biphenyl group significantly enhanced anticancer activity against the C6 cell line. jrespharm.com

The following table presents data correlating structural features of benzoxazole analogues with their measured biological potency.

| Core Structure Feature | Substituent(s) | Biological Target/Assay | Potency/Selectivity Observation | Reference |

|---|---|---|---|---|

| 5-Chlorobenzoxazole | Various amide groups | HCT-116 & MCF-7 cell lines | Showed better cytotoxic activity than 5-methyl or unsubstituted analogues. | nih.gov |

| Benzoxazole | Biphenyl group at terminal position | C6 rat glioma cells | Most potent agent (IC50 = 4.30 µg/mL), attributed to increased lipophilicity. | jrespharm.com |

| Benzoxazole | Electron-donating groups (methoxy, dimethylamino) at C2-phenyl | P. pastoris (antifungal) | Compounds with EDGs were generally more active than those with EWGs. | nih.gov |

| Benzoxazole | Electron-withdrawing groups (Cl, NO₂) at C5 | C. albicans (antifungal) | Increased potency. | esisresearch.org |

| 2-Aminobenzoxazole | 6-Nitro group | HCV IRES RNA | Abolished binding affinity. | ucsd.edu |

Rational Design Principles for Novel this compound Analogues

The accumulated SAR data provides a foundation for the rational design of novel analogues of this compound with potentially improved activity, selectivity, and other desirable properties. The goal of rational design is to move beyond empirical screening by using structural insights to make targeted chemical modifications. nih.govnih.gov

Key principles for designing new analogues can be summarized as follows:

Optimize C2 Substitution: The C2 position is a key handle for modulating activity. While the methyl group is a starting point, exploring other small alkyl or functionalized alkyl groups could fine-tune steric and electronic properties. For certain targets, replacing the methyl group with specifically substituted aryl rings may enhance potency through additional interactions (e.g., pi-stacking) with the target's binding site. mdpi.com

Strategic Use of Electron-Withdrawing Groups: The C6-nitro group is a powerful EWG that often enhances antimicrobial and some anticancer activities. esisresearch.orgsphinxsai.com Design strategies could involve retaining the nitro group or replacing it with other potent EWGs like a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronic effects, metabolic stability, and cell permeability. The position of the EWG is critical; placing it at C5 or C7 could also be explored based on SAR data suggesting activity at these positions. esisresearch.orgnih.gov

Leverage C5 Substitutions for Potency: SAR studies consistently highlight the C5 position as a point for effective potency modulation. mdpi.comnih.gov Introducing small, lipophilic, or electron-withdrawing substituents such as halogens (F, Cl) at this position is a promising strategy for enhancing antiproliferative and antimicrobial effects.

Employ Computational and Modeling Techniques: A truly rational design approach integrates computational tools. Developing homology models of biological targets or using molecular docking simulations can help predict how newly designed analogues will bind. nih.govnih.gov This allows for the in-silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted affinity and selectivity, thereby saving time and resources.

By applying these principles, researchers can systematically build upon the this compound scaffold to develop novel compounds with optimized biological profiles for various therapeutic applications.

Biological Activities and Mechanisms of Action of Benzoxazole Derivatives

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Benzoxazole (B165842) derivatives have been extensively investigated for their potent antimicrobial properties, demonstrating efficacy against a broad spectrum of pathogens, including bacteria, fungi, and viruses. The planar, bicyclic structure of the benzoxazole ring is thought to facilitate its intercalation into microbial DNA or interaction with key microbial enzymes, leading to the disruption of essential cellular processes.

Inhibition of Bacterial and Fungal Strains

Research has demonstrated that substituted benzoxazoles exhibit significant in vitro activity against various bacterial and fungal strains. A study on a series of 5(or 6)-methyl-2-substituted benzoxazoles revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov Notably, certain derivatives displayed significant activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 25 micrograms/ml, which was more potent than the reference drugs tetracycline (B611298) and streptomycin. nih.gov Furthermore, one derivative, 5-methyl-2-(p-chlorobenzyl)benzoxazole, exhibited the same potency against Candida albicans as the standard antifungal agents oxiconazole (B1677861) and haloprogin, with an MIC value of 6.25 µg/ml. nih.gov

| Compound | Microbial Strain | MIC (µg/mL) |

| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 |

| 5-methyl-2-(substituted)benzoxazoles | Pseudomonas aeruginosa | 25 |

| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 |

Potential Targets and Mechanisms (e.g., DNA Gyrase Inhibition, Pks13 Inhibition)

The antimicrobial action of benzoxazole derivatives is believed to be mediated through various mechanisms, including the inhibition of essential microbial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting DNA gyrase, benzoxazole compounds can prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and ultimately bacterial cell death.

Another potential target, particularly relevant for antimycobacterial activity, is Polyketide Synthase 13 (Pks13). This enzyme is involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of Pks13 disrupts the integrity of the cell wall, making the bacteria susceptible to osmotic stress and host immune responses. While direct inhibition of DNA gyrase or Pks13 by 2-Methyl-6-nitrobenzoxazole has not been explicitly demonstrated in the available literature, the established activity of other heterocyclic compounds against these targets suggests a plausible mechanism of action for benzoxazole derivatives.

Anticancer and Antiproliferative Activities

The potential of benzoxazole derivatives as anticancer agents has been a significant area of research. Their ability to interfere with various cellular processes in cancer cells, including cell cycle progression and apoptosis, makes them attractive candidates for the development of novel cancer therapeutics.

Modulation of Cell Cycle and Apoptosis Pathways

Several studies have highlighted the ability of benzoxazole derivatives to induce cell cycle arrest and apoptosis in cancer cells. For instance, a tricyclic decylbenzoxazole (TDB) has been shown to induce apoptosis in liver cancer cells through the activation of the p300-mediated FOXO3 pathway. nih.gov Another related compound, mebendazole, a benzimidazole (B57391) derivative, has been observed to arrest cells at the G2-M phase of the cell cycle before the onset of apoptosis. nih.gov Furthermore, the benzoxazole derivative MBIC has demonstrated cytotoxicity against breast cancer cells by inducing apoptosis. semanticscholar.org These findings suggest that benzoxazole compounds can trigger programmed cell death in cancer cells through multiple pathways. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of benzoxazole derivatives to activate these pathways underscores their therapeutic potential.

Enzyme Inhibition (e.g., Kinases, Topoisomerase)

The antiproliferative effects of benzoxazole derivatives are also attributed to their ability to inhibit key enzymes involved in cancer cell growth and survival. A study on a series of 2-substituted benzoxazoles demonstrated their inhibitory activity against human topoisomerase I and IIα. researchgate.net Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective topoisomerase II inhibitor with an IC50 value of 71 µM. researchgate.net

The following table presents the topoisomerase inhibitory activity of selected 2-substituted-6-nitrobenzoxazole derivatives.

| Compound | Target | IC50 (µM) |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 |

Anti-inflammatory and Analgesic Effects

In addition to their antimicrobial and anticancer properties, benzoxazole derivatives have also shown promise as anti-inflammatory and analgesic agents. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Research into 1,2-benzoxazole derivatives has demonstrated their potential to alleviate inflammation and pain. ijpsr.com In a study, certain derivatives showed significant anti-inflammatory activity, with some compounds exhibiting an edema inhibition of 66.1%. ijpsr.com Furthermore, selected compounds displayed good analgesic activity, with one derivative showing a 54% inhibition in a writhing test. ijpsr.com While the precise mechanisms underlying the anti-inflammatory and analgesic effects of this compound are yet to be fully elucidated, the activities of related compounds suggest potential interactions with inflammatory pathways and pain signaling.

Targeting Inflammatory Mediators (e.g., COX enzymes, 5-Lipoxygenase)

Inflammation is a complex biological response, and the arachidonic acid pathway plays a central role in its propagation. Two key enzymes in this pathway, COX and 5-LOX, are responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a major strategy in the development of anti-inflammatory drugs.

Cyclooxygenase (COX) Inhibition:

Several studies have demonstrated the potential of benzoxazole derivatives as inhibitors of COX enzymes. nano-ntp.comdrugbank.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes to alleviate pain and inflammation. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutive COX-1 enzyme. nih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors.

A series of novel benzoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity. nano-ntp.com For instance, salts of Methyl-2-amino benzoxazole-5-carboxylate and its derivatives have shown promising results. nano-ntp.com In one study, Methyl-2-amino benzoxazole carboxylate tosylate demonstrated comparable COX inhibitory activity to the well-known selective COX-2 inhibitor, Celecoxib. nano-ntp.com Another series of 2-substituted benzoxazole derivatives also exhibited potent anti-inflammatory activity with significant binding potential within the active site of the COX-2 enzyme. nih.gov

5-Lipoxygenase (5-LOX) Inhibition:

The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions. nih.gov Benzoxazole derivatives have emerged as a promising class of 5-LOX inhibitors. Researchers have designed and synthesized various benzoxazole and benzothiazole (B30560) analogues with the aim of inhibiting 5-LOX. nih.gov Several of these synthesized compounds have demonstrated significant inhibition of leukotriene C4 (LTC4) formation, with some exhibiting IC50 values in the micromolar range. nih.gov Notably, specific compounds from these series have also shown the ability to improve airway hypersensitivity in preclinical models, highlighting their therapeutic potential. nih.gov

While the broader class of benzoxazole derivatives shows significant promise in targeting inflammatory mediators, specific research on the COX or 5-LOX inhibitory activity of this compound is not extensively available in the reviewed literature.

Other Pharmacological Activities

The versatility of the benzoxazole scaffold extends beyond anti-inflammatory actions, with derivatives demonstrating a wide array of other pharmacological activities. These include potential applications as anticonvulsants, antihyperglycemic agents, and as ligands for melatoninergic receptors.

While direct studies on this compound for these specific activities are limited, the broader family of benzoxazole derivatives has shown significant promise in these areas.

Anticonvulsant Activity:

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new and more effective anticonvulsant drugs. A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety has been designed and synthesized to explore their anticonvulsant potential. nih.gov Several of these compounds exhibited notable activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) model. nih.gov One particular compound from this series demonstrated a potent anti-MES effect with an ED50 value of 22.0 mg/kg and a better safety profile compared to established drugs like carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that the anticonvulsant action of this compound may be mediated through the regulation of γ-aminobutyric acid (GABA) levels in the brain. nih.gov

Antihyperglycemic Activity:

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. Research into novel antihyperglycemic agents is a critical area of drug discovery. A study focused on a series of 5-chloro-6-nitro and 5-sulfamoyl substituted benzoxazole derivatives reported on their synthesis and evaluation for in-vitro antioxidant and anti-diabetic properties. researchgate.net The results indicated that some of these compounds displayed potent antioxidant and anti-diabetic activity when compared to standard drugs like ascorbic acid and acarbose. researchgate.net

Melatoninergic Ligands:

Melatonin (B1676174), a hormone primarily known for regulating circadian rhythms, exerts its effects through melatonin receptors (MT1 and MT2). The development of synthetic melatoninergic ligands is an area of interest for treating sleep disorders and other conditions. The benzoxazole nucleus has been identified as a potential melatoninergic pharmacophore.

Drug Discovery and Development of Benzoxazole Scaffolds

The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets. researchgate.netnih.gov This has made it a focal point in drug discovery and development efforts, leading to the identification of lead compounds and the application of innovative strategies like scaffold hopping.

Identification of Lead Compounds

The process of drug discovery often begins with the identification of a "hit" compound, which shows a desired biological activity. This hit is then optimized through medicinal chemistry efforts to generate a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold has served as a starting point for the identification of numerous lead compounds across different therapeutic areas.

For instance, in the pursuit of novel anticancer agents, a lead optimization program focusing on benzothiazole-based compounds with poor solubility led to the exploration of benzoxazole analogues. mdpi.com This resulted in the identification of a benzoxazole derivative with comparable antiproliferative activity but improved solubility, making it a more viable lead for further development. mdpi.com Similarly, in the development of monoamine oxidase (MAO) inhibitors, a series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated, with some compounds emerging as potent and selective MAO-B inhibitors, positioning them as useful lead compounds for the development of drugs for neurodegenerative diseases. researchgate.net

The identification of a lead compound is a critical step that bridges initial discovery with preclinical and clinical development. The recurring success of benzoxazole-containing molecules in various screening campaigns underscores the importance of this scaffold in generating promising lead structures.

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with similar biological activity but potentially improved properties. niper.gov.in This technique is employed to overcome issues with the original scaffold, such as poor pharmacokinetics, toxicity, or to generate novel intellectual property.

The benzoxazole scaffold has been successfully utilized in scaffold hopping strategies. A notable example is in the development of inhibitors for Pks13, an essential enzyme in Mycobacterium tuberculosis. Starting from a benzofuran (B130515) derivative that was halted due to cardiotoxicity, a scaffold hopping approach led to the discovery of a benzoxazole scaffold that also targeted the same enzyme domain. nih.gov This new series of benzoxazole compounds exhibited potent antimycobacterial activity with low toxicity, demonstrating the utility of this strategy in reviving a drug discovery program. nih.gov

Another application of scaffold hopping involving benzoxazole can be seen in the development of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. Researchers have designed novel hybrids of benzothiazole/isatin linked to a 1,2,3-triazole moiety to mimic known quinazoline-based EGFR inhibitors. nih.gov This represents a form of scaffold hopping where key pharmacophoric features are retained on a new core structure.

These examples highlight how the benzoxazole scaffold can be both a starting point for optimization and a target destination in scaffold hopping campaigns, reflecting its versatility and favorable drug-like properties.

Interactive Data Table: Examples of Pharmacological Activities of Benzoxazole Derivatives

| Compound Series | Pharmacological Activity | Key Findings |

| Methyl-2-amino benzoxazole-5-carboxylate derivatives | COX Inhibition | Showed moderate to good COX-2 inhibition activity. nano-ntp.com |

| 2-Substituted benzoxazole derivatives | Anti-inflammatory (COX-2 inhibition) | Exhibited potent anti-inflammatory activity and significant binding to COX-2. nih.gov |

| Benzoxazole derivatives | 5-Lipoxygenase Inhibition | Several compounds showed significant inhibition of LTC4 formation. nih.gov |

| Benzoxazole derivatives with 1,2,4-triazolone moiety | Anticonvulsant | Demonstrated potent anti-MES activity with a good safety profile. nih.gov |

| 5-Chloro-6-nitro and 5-sulfamoyl substituted benzoxazoles | Antihyperglycemic | Showed potent antioxidant and anti-diabetic activity in vitro. researchgate.net |

| 2,4,5-Substituted Benzoxazole Derivatives | Pks13 Inhibition (Antitubercular) | Discovered via scaffold hopping; potent activity against M. tuberculosis. nih.gov |

Applications of Benzoxazole Derivatives Beyond Medicinal Chemistry

Materials Science Applications

The rigid, planar, and π-conjugated nature of the benzoxazole (B165842) ring system makes it an attractive component for advanced materials. iucr.org Aromatic heterocyclic compounds are fundamental building blocks in the development of materials for organic electronics and optoelectronics. iucr.orgnih.gov The introduction of specific functional groups, such as the electron-withdrawing nitro group found in 2-Methyl-6-nitrobenzoxazole, can significantly influence the electronic characteristics of these materials.

Benzoxazole derivatives are renowned for their photoluminescent properties and are integral to the development of optical materials. periodikos.com.br They are a popular class of fluorescent organic dyes, and many exhibit strong emission in the solid state, which is advantageous for material applications. rsc.org The 2-phenylbenzoxazole (B188899) (PBO) framework, in particular, is noted for its high photo- and thermal stability, making it a robust building block for photoluminescent materials. rsc.org

Derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) are well-known for undergoing excited-state intramolecular proton transfer (ESIPT), a photophysical process that makes them highly suitable for solid-state sensing applications. rsc.org Research has also focused on creating benzoxazole-based chromophores for two-photon absorption (2PA), which have potential uses in bio-imaging due to good photostability and low cytotoxicity. rsc.org

The 6-nitrobenzoxazole-2-yl moiety, a key feature of this compound, has been specifically used in synthesizing polymers that exhibit quadratic nonlinear optical (NLO) behavior. iucr.orgnih.gov For example, methacrylate (B99206) polymers incorporating a 2-[4-(N-Methyl, N-hydroxyethylamino)phenylazo]-phenyl-6-nitrobenzoxazole chromophore were synthesized and investigated for their second-order NLO properties. researchgate.net These materials, after being processed into thin films and poled, showed significant resonance-enhanced d₃₃ coefficients, demonstrating their potential in optical devices. researchgate.net The π-conjugated structure of compounds like 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, described as an organic dye, underpins these valuable optical characteristics. iucr.orgnih.gov

Furthermore, benzoxazole derivatives are explored as sensitive and potentially safer alternatives to common fluorescent DNA probes. periodikos.com.brperiodikos.com.br Studies show that these compounds can bind to DNA, leading to an enhanced fluorescence emission that is dependent on DNA concentration. periodikos.com.brperiodikos.com.br

| Benzoxazole Derivative Application | Key Research Finding | Reference |

| Nonlinear Optics (NLO) | Methacrylate polymers with a 6-nitrobenzoxazole chromophore exhibited resonance-enhanced d₃₃ coefficients of 40-60 pm/V. | researchgate.net |

| Fluorescent DNA Probes | Benzoxazole derivatives show increased fluorescence intensity upon binding to DNA, with intercalation being a primary interaction mode. | periodikos.com.brperiodikos.com.br |

| Solid-State Emitters | Many 2-phenylbenzoxazole derivatives are strongly emissive as pure solids due to favorable crystal packing. | rsc.org |

| Sensing | 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives are suited for solid-state sensing due to Excited-State Intramolecular Proton Transfer (ESIPT). | rsc.org |

| Two-Photon Absorption | A series of donor-π-acceptor type benzoxazole-based fluorophores were designed for bio-imaging applications. | rsc.org |

The benzoxazole moiety is a critical component in the synthesis of high-performance polymers prized for their thermal stability and mechanical strength. rsc.org Polybenzoxazoles (PBOs) and their copolymers are utilized as protection and insulating layers in the manufacturing of semiconductors and in microelectronics, owing to their excellent mechanical properties, low dielectric constant, and low water absorption. researchgate.net

Research has focused on creating various types of benzoxazole-containing polymers:

Poly(benzoxazole imide)s (PBOPIs): These polymers are prepared by reacting diamines containing a benzoxazole moiety with commercial dianhydrides. They exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C. rsc.org

Poly(arylene ether benzoxazole)s (PAEBs): Synthesized via aromatic nucleophilic displacement, these polymers also show high thermal stability, with 5% weight loss occurring around 450-500°C in air. Thin films made from these materials display high tensile strengths and moduli. kpi.ua

Ordered Copolymers: Ordered benzoxazole-imide copolymers have been shown to be more resistant to air oxidation at high temperatures than simple aromatic polyimides. wiley.com

The structural features of this compound make it a relevant building block for such advanced polymers. The rigid heterocyclic core contributes to thermal stability, while the nitro group can be used to tailor the polymer's electronic properties for applications in organic electronics. iucr.orgnih.gov Bis-benzoxazole compounds, for instance, are noted for their potential application in high-performance polymers and organic electronics. rsc.org The use of benzoxazole derivatives in organic semiconductors and light-emitting elements is an active area of research, leveraging their unique electronic properties. google.com

| Polymer Type | Glass Transition (Tg) | Thermal Stability (Td5%) | Tensile Strength | Reference |

| Poly(benzoxazole imide)s (PBOPIs) | 285 - 363 °C | 510 - 564 °C (in N₂) | 103 - 126 MPa | rsc.org |

| Poly(arylene ether benzoxazole)s (PAEBs) | 204 - 275 °C | ~450 - 500 °C (in air) | 83 - 103 MPa | kpi.ua |

| Ordered Benzoxazole-Imide Copolymers | Not specified | More resistant to air oxidation than simple polyimides | Films and fibers produced | wiley.com |

Agrochemical Applications (Herbicides, Pesticides)

The benzoxazole ring is a significant scaffold in the discovery of new agricultural chemicals. mdpi.comnih.gov Derivatives containing this structure have demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and antiviral properties. mdpi.comnih.govdntb.gov.uabenthamdirect.com This wide-ranging activity has made the benzoxazole core an important target for research and development in the agrochemical industry. core.ac.uk

Systematic reviews of agrochemicals developed over the past few decades highlight the importance of the benzoxazole and benzothiazole (B30560) scaffolds. mdpi.comnih.govresearchgate.net The stable structure of benzoxazole is easily modified, allowing chemists to synthesize large libraries of compounds and study their structure-activity relationships (SAR) to optimize their efficacy against specific pests or weeds. mdpi.com

While specific research detailing the agrochemical use of this compound is not prominent, the general class of substituted benzoxazoles is well-established. The discovery of new pesticides often involves modifying a core structure, like benzoxazole, with various functional groups to enhance activity and selectivity. The methyl and nitro groups on this compound represent the types of substitutions that are systematically explored in the search for novel agrochemicals. mdpi.com

Industrial Chemical Applications

Beyond specialized high-tech materials, benzoxazole derivatives have found use in a variety of industrial applications. chemistryjournal.net A notable use is as optical brighteners, also known as fluorescent whitening agents, in laundry detergents and for thermoplastic resins, paints, and printing inks. wikipedia.orgthermofisher.com For example, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a commercially important optical brightener that functions by absorbing UV light and re-emitting it in the visible blue spectrum, making fabrics appear whiter. thermofisher.com

In addition, certain derivatives serve as corrosion inhibitors. 2-Mercaptobenzoxazole, for instance, is used in the surface treatment of metals to protect them from corrosion. thermofisher.com

Many simpler benzoxazole compounds, including this compound, are primarily used in industrial and research settings as starting materials or intermediates for the synthesis of more complex, often bioactive or functional, structures. rsc.orgjocpr.com The availability of this compound from chemical suppliers as a synthesis building block underscores its role in research and development and in the custom manufacturing of other specialty chemicals. calpaclab.combldpharm.comaladdin-e.com

Future Research Directions and Outlook for 2 Methyl 6 Nitrobenzoxazole

The benzoxazole (B165842) scaffold, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry and materials science due to its wide array of biological activities and physicochemical properties. mdpi.cominnovareacademics.inresearchgate.net The specific compound, 2-Methyl-6-nitrobenzoxazole, and its analogues represent a promising area for future investigation. This article outlines key future research directions poised to unlock the full potential of this chemical class.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 2-Methyl-6-nitrobenzoxazole, and what methodological considerations are critical for reproducibility?

- Methodology : A common approach involves nitration of 2-methylbenzoxazole. For example, nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction neutralization and purification via recrystallization (ethanol/water) are essential for yield optimization .

- Key Data : Reaction yields and melting points should be cross-referenced with literature (e.g., this compound melts at ~40°C, as noted in photonics studies ).

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use local exhaust ventilation and avoid contact with strong oxidizers to prevent hazardous reactions .

- Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with soap and water .

- Store in sealed containers away from heat sources to minimize decomposition risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- HPLC (>95.0% purity verification) , ¹H/¹³C NMR (structural confirmation of nitro and methyl groups), and mass spectrometry (molecular ion peak at m/z ~178) .

- X-ray crystallography for resolving crystal packing and bond angles, as demonstrated for analogous nitrobenzoxazoles .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproduct formation?

- Methodological Insights :

- Temperature Control : Maintain nitration temperatures below 10°C to suppress dinitro byproducts .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 6-nitro position .

- Post-Synthesis Analysis : Use TLC/HPLC to monitor reaction progress and isolate intermediates .

Q. What are the structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Research Strategies :

- Molecular Docking : Compare nitro-substituted benzoxazoles with unsubstituted analogs to assess binding affinity to target enzymes (e.g., kinases) .

- In Vitro Assays : Evaluate cytotoxicity and selectivity using cell lines (e.g., HeLa or HEK293) .

Q. How does thermal decomposition of this compound impact experimental safety and data interpretation?

- Thermodynamic Analysis :

- TGA/DSC : Measure decomposition onset temperatures (>150°C) to define safe handling limits .

- Gas Monitoring : Use FTIR or GC-MS to identify toxic gases (e.g., NOₓ) released during decomposition .

Q. How can researchers resolve contradictions in reported purity levels or spectral data for this compound?

- Troubleshooting Framework :

- Source Validation : Cross-check CAS RN data (e.g., DSSTox database) to confirm compound identity .

- Method Harmonization : Standardize NMR solvent (e.g., CDCl₃ vs. DMSO-d6) and calibration protocols to reduce spectral variability .

- Collaborative Studies : Replicate synthesis and characterization across independent labs to identify systemic errors .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | ~40°C (recrystallized from ethanol) | |

| Purity Analysis | HPLC >95.0% (HLC grade) | |

| Decomposition Onset | >150°C (TGA) | |

| Molecular Weight | 178.17 g/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。